6-Bromoquinoline-3,4-diamine
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Overview
Description
6-Bromoquinoline-3,4-diamine is a chemical compound with the CAS Number: 1153095-14-7 . It has a molecular weight of 238.09 and its IUPAC name is 6-bromo-3,4-quinolinediamine . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 6-Bromoquinoline-3,4-diamine can be represented by the InChI code: 1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) . The compound has a molecular weight of 238.09 .Physical And Chemical Properties Analysis
6-Bromoquinoline-3,4-diamine is a powder that is stored at room temperature . It has a melting point of 219-220 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
6-Bromoquinoline-3,4-diamine and its derivatives have been extensively studied for their synthesis and chemical properties. Şahin et al. (2008) explored the efficient synthesis of various quinoline derivatives, including 6-bromoquinoline, through bromination reactions and lithium-halogen exchange reactions, highlighting the compound's versatility in organic synthesis (Şahin et al., 2008). Hu et al. (2003) demonstrated the incorporation of 6-bromoquinoline into novel chelating ligands using Friedländer condensation, indicating its potential in creating bidentate and tridentate ligands (Hu, Zhang, & Thummel, 2003).
Antimicrobial Properties
In the realm of medicinal chemistry, 6-bromoquinoline derivatives have shown promising antimicrobial properties. Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and tested their effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus, revealing significant antibacterial activity (Arshad et al., 2022).
Application in Organic Chemistry
The compound's application in organic chemistry is further highlighted by studies focusing on the reactivity of aminobromoquinolines (Hertog & Buurman, 2010) and the synthesis of n,n′-biquinolines using bromoquinolines (Benito, Canoira, & Rodríguez, 1987), showcasing its use in creating complex organic molecules and intermediates (Hertog & Buurman, 2010) (Benito, Canoira, & Rodríguez, 1987).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 6-Bromoquinoline-3,4-diamine involves its interaction with its targets, leading to changes in their function. A common method of interaction is through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The exact mode of action would depend on the specific targets and the biochemical environment.
Result of Action
The molecular and cellular effects of 6-Bromoquinoline-3,4-diamine’s action would depend on its targets and the changes induced in their function. These effects could include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of 6-Bromoquinoline-3,4-diamine can be influenced by various environmental factors. These include the pH and temperature of the biochemical environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can metabolize the compound .
properties
IUPAC Name |
6-bromoquinoline-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUQNFQMMYNTSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-3,4-diamine | |
CAS RN |
1153095-14-7 |
Source
|
Record name | 6-bromoquinoline-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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